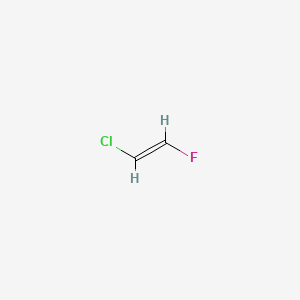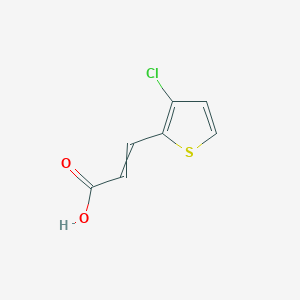
3-(3-Chloro-2-thienyl)acrylic acid
Übersicht
Beschreibung
The compound of interest, 3-(3-Chloro-2-thienyl)acrylic acid, is a derivative of thiophene with an acrylic acid functionality and a chlorine substituent. This compound is structurally related to various other thiophene derivatives that have been studied for their electronic properties, molecular structures, and potential applications in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-(5-nitro-2-thienyl) acrylic acid, involves direct nitration of 3-(2-thienyl) acrylic acid, which can be obtained from 2-thiophenecarboxaldehyde. This process avoids the need for intermediate diacetate forms and allows for further functionalization through condensation reactions with amines, alcohols, or phenols to produce amide and ester derivatives . Additionally, organotin derivatives of 3-(2-thienyl)acrylic acid have been synthesized and characterized, providing insights into the geometry around the tin atom .
Molecular Structure Analysis
The molecular structure of 3-(2-thienyl)acrylic acid derivatives has been extensively studied using various analytical techniques. For instance, the crystal structure of a related compound, (2E)-3-(2-Thienyl)acrylic acid-benzene-1,2-diamine, has been determined, revealing planar thiophene and benzene rings and intermolecular hydrogen bonding interactions . Similarly, the molecular structures and vibrational spectral analyses of 3-(2-thienyl)acrylic acid monomer and dimer structures have been reported using density functional theory calculations, which show great agreement with experimental data .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For example, bromination of β-3-thienylacrylic acid leads to the formation of brominated products, which can be further transformed into olefinic addition products or undergo condensation reactions to produce epoxy derivatives . The reactivity of these compounds is influenced by their molecular structure and the presence of substituents, such as chlorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of poly(3-thiophene-3-yl acrylic acid), a polymer derivative of 3-(2-thienyl)acrylic acid, have been characterized by FTIR, 1H NMR, and UV–vis experiments. The polymer is soluble in polar solvents, and its electronic properties have been predicted using quantum mechanical calculations . Additionally, the electronic properties of 3-(2-thienyl)acrylic acid derivatives have been explored through theoretical approaches such as TD-DFT, revealing insights into their inhibitor activity and molecular electrostatic potential .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-chlorothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXPMWWSPPOEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384001 | |
| Record name | 3-(3-chloro-2-thienyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-2-thienyl)acrylic acid | |
CAS RN |
261349-20-6 | |
| Record name | 3-(3-chloro-2-thienyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



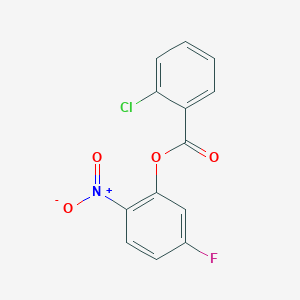

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)
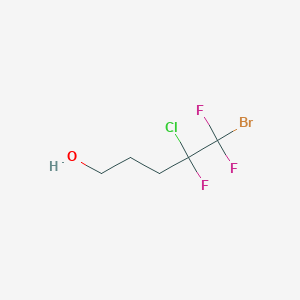


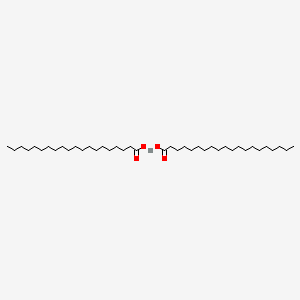
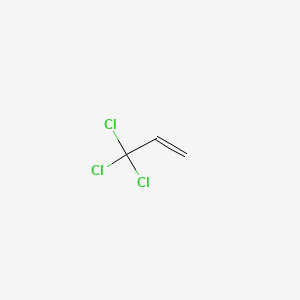

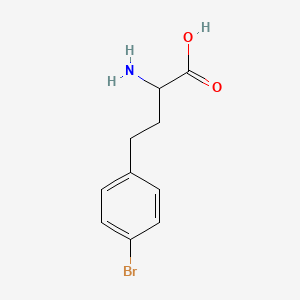
![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)

